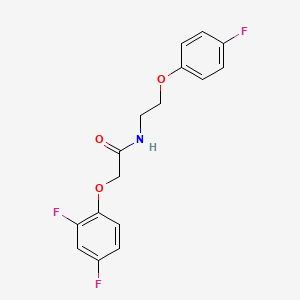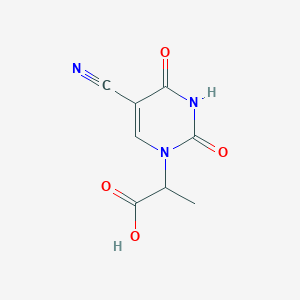
2-(2,4-difluorophenoxy)-N-(2-(4-fluorophenoxy)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-(2,4-difluorophenoxy)-N-(2-(4-fluorophenoxy)ethyl)acetamide involves several strategies including direct fluorination, utilization of fluorinated phenols, and specific reagents aimed at introducing fluorine atoms or fluorinated groups into the molecule. For instance, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], a compound prepared via direct fluorination, exhibits the capability to fluorinate various substrates under mild conditions (Banks, Besheesh, & Tsiliopoulos, 1996). Similarly, novel acetamide derivatives have been synthesized for their potential herbicidal activities, demonstrating the versatility of such compounds (Wu et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including NMR, IR, and crystallography. For example, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide has been confirmed through comprehensive spectroscopic analysis and crystallizes in the orthorhombic crystal system, showcasing intermolecular hydrogen bonding (Sharma et al., 2018).
Chemical Reactions and Properties
The reactivity of such compounds often involves interactions with nucleophiles or electrophiles, depending on the substituents and the electronic nature of the fluorophenoxy groups. The presence of fluorine atoms significantly affects the chemical behavior, making these compounds useful intermediates in organic synthesis. For instance, difluoro(trimethylsilyl)acetamides have been prepared from chlorodifluoroacetamides by electrochemical silylation, serving as precursors for various synthetic transformations (Bordeau et al., 2006).
Aplicaciones Científicas De Investigación
Novel Fluorinating Agents
R. Banks et al. (1996) discussed the synthesis and applications of perfluoro-[N-(4-pyridyl)acetamide], a novel site-selective electrophilic fluorinating agent. Although not directly mentioning 2-(2,4-difluorophenoxy)-N-(2-(4-fluorophenoxy)ethyl)acetamide, their research highlights the broader context of developing new fluorinating agents and their utility in modifying organic compounds, which is relevant for understanding the potential applications of specific fluorinated compounds like 2-(2,4-difluorophenoxy)-N-(2-(4-fluorophenoxy)ethyl)acetamide in scientific research (Banks, Besheesh, & Tsiliopoulos, 1996).
Herbicidal Activity
Daoxin Wu et al. (2011) synthesized and evaluated the herbicidal activities of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides. While this study focuses on a different compound, it underscores the potential of fluorophenoxyacetamide derivatives in developing effective herbicides against various weeds. Such research indicates the possible applications of specific compounds like 2-(2,4-difluorophenoxy)-N-(2-(4-fluorophenoxy)ethyl)acetamide in agriculture and pest management (Wu et al., 2011).
Anticancer Drug Development
G. Sharma et al. (2018) discussed the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide for its potential as an anticancer drug. This highlights the role of phenoxyacetamide derivatives in medical research, particularly in designing molecules with promising biological activities against cancer. It suggests the importance of exploring the biological activities of similar compounds, including 2-(2,4-difluorophenoxy)-N-(2-(4-fluorophenoxy)ethyl)acetamide, for therapeutic applications (Sharma et al., 2018).
Corrosion Inhibition
H. Lgaz et al. (2017) investigated the corrosion inhibition behavior of three chalcone derivatives for mild steel in hydrochloric acid solution. This study, although focusing on chalcone derivatives, illustrates the potential of organic compounds, including fluorophenoxyacetamide derivatives, in corrosion inhibition applications. Such compounds could be explored for their effectiveness in protecting metals against corrosion, which has implications for industrial maintenance and longevity (Lgaz et al., 2017).
Synthesis and Characterization of Potential Pesticides
E. Olszewska et al. (2009) characterized new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, indicating the potential of such compounds as pesticides. This research underscores the importance of synthesizing and studying the properties of phenoxyacetamide derivatives, including 2-(2,4-difluorophenoxy)-N-(2-(4-fluorophenoxy)ethyl)acetamide, for potential use in pest control and agricultural applications (Olszewska, Tarasiuk, & Pikus, 2009).
Propiedades
IUPAC Name |
2-(2,4-difluorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3/c17-11-1-4-13(5-2-11)22-8-7-20-16(21)10-23-15-6-3-12(18)9-14(15)19/h1-6,9H,7-8,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVZZOZOGDCKGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCNC(=O)COC2=C(C=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-difluorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d]thiazol-2-ylmethyl 4-benzoylbenzoate](/img/structure/B2493438.png)

![4-[1-(Difluoromethyl)pyrazole-3-carbonyl]piperazine-1-sulfonyl fluoride](/img/structure/B2493440.png)
![4-[[5-(4-Methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]methyl]benzenesulfonyl fluoride](/img/structure/B2493441.png)
![2-[(2-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde](/img/structure/B2493442.png)
![N-(3-chloro-2-methylphenyl)-2-{14-oxo-9-thia-11,13,15,16-tetraazatetracyclo[8.7.0.0^{2,8}.0^{13,17}]heptadeca-1(10),2(8),11,16-tetraen-15-yl}acetamide](/img/structure/B2493443.png)
![4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2493445.png)
![4-({[(2-chlorobenzoyl)oxy]imino}methyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2493446.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2493453.png)
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl 2-methanesulfonylpyrimidine-4-carboxylate](/img/structure/B2493457.png)

![1-[(3-fluorophenyl)acetyl]-4-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine](/img/structure/B2493459.png)
